molecular formula C24H30N4O2S2 B11135535 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11135535
M. Wt: 470.7 g/mol
InChI Key: YHLNPDCJYSRAHA-RGEXLXHISA-N
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Description

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a thiazolidinone ring, a pyridopyrimidinone core, and a dipropylamino group, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolidinone Ring: This step involves the cyclization of a suitable precursor, such as a thioamide, with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.

    Construction of the Pyridopyrimidinone Core: This can be achieved through a condensation reaction between a pyridine derivative and a suitable amine, followed by cyclization.

    Introduction of the Dipropylamino Group: This step involves the alkylation of the intermediate compound with dipropylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alkyl halides, amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its structure suggests it may interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s thiazolidinone ring and pyridopyrimidinone core may allow it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one apart is its specific combination of functional groups and structural features. The presence of the dipropylamino group and the unique arrangement of the thiazolidinone and pyridopyrimidinone rings contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H30N4O2S2

Molecular Weight

470.7 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H30N4O2S2/c1-4-12-26(13-5-2)21-18(22(29)27-15-16(3)10-11-20(27)25-21)14-19-23(30)28(24(31)32-19)17-8-6-7-9-17/h10-11,14-15,17H,4-9,12-13H2,1-3H3/b19-14-

InChI Key

YHLNPDCJYSRAHA-RGEXLXHISA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)C4CCCC4

Origin of Product

United States

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